

# Understanding the discovery and development of TYA-018

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of TYA-018

#### Introduction

TYA-018 is a potent, orally active, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Developed by Tenaya Therapeutics, it represents a novel therapeutic approach for heart disease, particularly targeting the underlying molecular mechanisms of genetic dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] Unlike other HDAC family members, HDAC6 is primarily located in the cytoplasm, where it modulates various cellular processes.[3] TYA-018 was discovered using a sophisticated precision medicine platform and has demonstrated significant cardioprotective effects in preclinical models.[1][4] It serves as the preclinical tool compound for TN-301, a structurally and functionally similar HDAC6 inhibitor that is being advanced into clinical trials.[4] [5][6] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with TYA-018.

# Discovery of TYA-018: A Modern Approach

The identification of **TYA-018** was driven by Tenaya Therapeutics' distinct precision medicine platform, which leverages human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and deep learning to overcome the limitations of traditional animal model-based drug discovery.[4][5]

## Phenotypic Screening in a Human Disease Model



#### Foundational & Exploratory

Check Availability & Pricing

The initial breakthrough came from developing an in vitro model of dilated cardiomyopathy (DCM) using iPSC-CMs with a deficiency in the B-cell lymphoma 2 (BCL2)-associated athanogene 3 (BAG3).[1] Loss-of-function mutations in BAG3 are linked to DCM, making this a highly relevant human disease model.[5] This platform was used for phenotypic screening, where the primary endpoint was the protection against sarcomere damage, a key pathological feature of DCM.[4][5] Through this high-throughput screening combined with deep learning algorithms, HDAC6 was identified as a promising therapeutic target.[4] The subsequent medicinal chemistry efforts led to the development of a series of novel, highly selective HDAC6 inhibitors, including **TYA-018**.[4][5]





Click to download full resolution via product page

Discovery workflow for TYA-018.



# **Mechanism of Action**

**TYA-018** exerts its cardioprotective effects through the selective inhibition of HDAC6. This cytoplasmic enzyme deacetylates non-histone proteins, including  $\alpha$ -tubulin. Inhibition of HDAC6 leads to an increase in tubulin acetylation, a reliable plasma biomarker for target engagement.[3] The therapeutic benefits of **TYA-018** stem from a multi-modal mechanism that addresses several pathological hallmarks of heart failure.

Gene expression analyses have shown that HDAC6 inhibition restores gene sets related to hypertrophy, fibrosis, and mitochondrial energy production.[1] In preclinical models, **TYA-018** demonstrated a significant impact on markers of oxidative stress, inflammation, and metabolism.[1][7] By enhancing cardiac energetics and mitochondrial respiratory capacity, **TYA-018** helps maintain heart function under pathological stress.[1][5][8]



Click to download full resolution via product page

Signaling pathway of **TYA-018** via HDAC6 inhibition.

# **Preclinical Development and Efficacy**



**TYA-018** has been evaluated in multiple preclinical models of heart failure, demonstrating significant therapeutic potential.

# **Efficacy in Dilated Cardiomyopathy (DCM)**

In a BAG3 cardiomyocyte knockout (cKO) mouse model of DCM, **TYA-018** provided significant cardioprotection.[1][5] Treatment protected against sarcomere damage, reduced the expression of the cardiac stress marker Nppb, and improved left ventricular function.[1][9] Furthermore, it enhanced cardiac energetics by increasing the expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1]



| Parameter                | Model             | Treatment                             | Outcome                                                                                  | Reference |
|--------------------------|-------------------|---------------------------------------|------------------------------------------------------------------------------------------|-----------|
| Sarcomere<br>Integrity   | BAG3 cKO<br>Mouse | TYA-018 (15<br>mg/kg, oral,<br>daily) | Protected against damage; reduced percentage of cardiomyocytes with damaged sarcomeres.  | [1][2]    |
| Cardiac Stress           | BAG3 cKO<br>Mouse | TYA-018 (15<br>mg/kg, oral,<br>daily) | Significantly reduced Nppb expression to near wild-type levels.                          | [2]       |
| Cardiac<br>Energetics    | BAG3 cKO<br>Mouse | TYA-018                               | Increased expression of targets for fatty acid metabolism and oxidative phosphorylation. | [1]       |
| Mitochondrial<br>Content | BAG3 cKO<br>Mouse | TYA-018                               | Significantly reduced mitochondrial content to amounts similar to wild-type mice.        | [2]       |

# Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)

**TYA-018** has also shown robust efficacy in reversing established heart failure in mouse models of HFpEF, which were induced by a combination of a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC) or L-NAME.[8][10] Treatment with **TYA-018** led to direct benefits on the heart, including reversal of diastolic dysfunction and decreased hypertrophy, as well as systemic benefits like improved exercise performance and glucose tolerance.







Genetic deletion studies confirmed the selectivity of the effects; mice lacking the Hdac6 gene showed delayed HFpEF progression and were resistant to the therapeutic effects of **TYA-018**, confirming its on-target action.[1][8]



| Parameter                    | Model                 | Treatment                                                | Outcome vs.<br>Vehicle/Compar<br>ator                                                      | Reference |
|------------------------------|-----------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Monotherapy                  |                       |                                                          |                                                                                            |           |
| Diastolic<br>Function (E/e') | HFD + L-NAME<br>Mouse | TYA-018 (15<br>mg/kg)                                    | Superior improvement compared to empagliflozin.                                            | [8]       |
| LV Hypertrophy               | HFD + L-NAME<br>Mouse | TYA-018 (15<br>mg/kg)                                    | Effectively reduced LV hypertrophy, comparable to empagliflozin.                           | [8]       |
| Lung Congestion              | HFD + mTAC<br>Mouse   | TYA-018 (15<br>mg/kg)                                    | Reduced lung weight, indicating decreased pulmonary congestion.                            | [6]       |
| Gene Expression              | HFpEF Mouse           | Single dose TYA-<br>018 (15 mg/kg)                       | Corrected gene sets for fibrosis, inflammation, and mitochondrial function within 6 hours. | [8]       |
| Combination<br>Therapy       |                       |                                                          |                                                                                            |           |
| Cardiac Function             | HFpEF Mouse           | TYA-018 (0.3<br>mg/kg) +<br>Empagliflozin<br>(0.5 mg/kg) | Additive benefits exceeding either agent alone; cardiac function neared healthy controls.  | [1]       |



| LV Remodeling   | HFpEF Mouse | TYA-018 +<br>Empagliflozin<br>(low dose<br>combo) | Continual improvements in LV remodeling and diastolic function over 8 weeks.   | [8] |
|-----------------|-------------|---------------------------------------------------|--------------------------------------------------------------------------------|-----|
| Gene Expression | HFpEF Mouse | TYA-018 +<br>Empagliflozin                        | Extensive reversal of disease-related gene expression toward healthy controls. | [7] |

# **Experimental Protocols**

Detailed methodologies were crucial for the validation of **TYA-018**'s therapeutic potential.

# **iPSC-CM Disease Model and Screening**

- Model Generation: Human induced pluripotent stem cells were differentiated into cardiomyocytes. A DCM phenotype was induced via knockdown of the BAG3 gene.[4][5]
- Screening Assay: The BAG3-deficient iPSC-CMs were plated in high-throughput format.
   Compounds were added, and the cells were assessed for protection against sarcomere damage using automated high-content imaging and deep learning algorithms for image analysis.[4]

## **Animal Models**

- DCM Model: A cardiomyocyte-specific BAG3 knockout (BAG3 cKO) mouse was used, which
  develops a progressive loss of heart function simulating human DCM.[4][5]
- HFpEF Models:
  - HFD + mTAC Model: Male C57BL/6J mice were subjected to a proprietary high-fat diet and moderate transverse aortic constriction (mTAC) for 16 weeks to replicate metabolic and mechanical stress.[3][10]



 HFD + L-NAME Model: Mice were fed a high-fat diet and administered L-NAME (a nitric oxide synthase inhibitor) to induce HFpEF.[8]

# In Vivo Efficacy Studies

- Dosing: TYA-018 was administered via oral gavage, typically once daily. Doses ranged from low-dose combination therapy (0.3 mg/kg) to higher-dose monotherapy (15 mg/kg).[2][8]
- Duration: Treatment periods varied, for example, 8 weeks in the BAG3 cKO study and 9 weeks in the HFD + L-NAME HFpEF study.[2][8]
- Endpoints:
  - Cardiac Function: Assessed using echocardiography and non-invasive Doppler analysis to measure parameters like ejection fraction (EF), left ventricular mass (LV mass), isovolumic relaxation time (IVRT), and E/e' and E/A ratios.[8][10]
  - Histology and Pathology: Heart and lung tissues were collected for analysis of hypertrophy, fibrosis, and lung congestion.[6][8]
  - Systemic Effects: Glucose tolerance tests and exercise capacity measurements were performed.[8]

## **Mitochondrial Function Assays**

- Method: Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) in iPSC-CMs treated with TYA-018 (0.3 μM and 3 μM) versus a DMSO control.[8]
- Parameters: Basal respiration and reserve respiratory capacity were quantified to assess mitochondrial function.[8]

### **RNA-Seq Analysis**

- Sample Preparation: Heart tissues were harvested from HFpEF mice 6 hours after a single dose of TYA-018 (15 mg/kg) or vehicle.[8]
- Analysis: RNA sequencing (RNA-Seq) was performed to analyze changes in gene expression. Gene set enrichment analysis was used to identify pathways related to fibrosis,



inflammation, and mitochondrial function that were modulated by TYA-018.[7][8]

#### Conclusion

The discovery and preclinical development of **TYA-018** exemplify a successful application of modern drug discovery platforms, integrating human cell-based disease models with artificial intelligence to identify a novel therapeutic target and develop a highly selective inhibitor. **TYA-018** has demonstrated a robust, multi-modal mechanism of action that addresses key pathological drivers of both dilated cardiomyopathy and heart failure with preserved ejection fraction. Its strong preclinical efficacy, both as a monotherapy and in combination with existing treatments, has paved the way for the clinical development of its close analog, TN-301, offering a promising new therapeutic option for heart failure patients.[6][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TYA-018 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 4. dicardiology.com [dicardiology.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 7. dicardiology.com [dicardiology.com]
- 8. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]



- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the discovery and development of TYA-018]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574366#understanding-the-discovery-and-development-of-tya-018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com